8-Bromo-1-methyl-2-tetralone

Procurement specification Purity threshold Reproducibility

8-Bromo-1-methyl-2-tetralone (C₁₁H₁₁BrO, MW 239.11 g/mol) is a halogenated bicyclic ketone belonging to the 2-tetralone class, characterized by a bromine atom at the C8 aromatic position and a methyl substituent at the C1 α-carbonyl position. This substitution pattern creates a bifunctional scaffold with two orthogonal reactive handles: the C8-Br enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for aryl/heteroaryl introduction, while the C1-methyl group introduces a stereogenic center and modulates enolate reactivity at C1 for alkylation or aldol chemistry.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
Cat. No. B8272808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1-methyl-2-tetralone
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCC1C(=O)CCC2=C1C(=CC=C2)Br
InChIInChI=1S/C11H11BrO/c1-7-10(13)6-5-8-3-2-4-9(12)11(7)8/h2-4,7H,5-6H2,1H3
InChIKeyKSDMOSUUGJBKMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-1-methyl-2-tetralone: A Dual-Functional Building Block with C8-Br and C1-Methyl Handles for Iterative Derivatization


8-Bromo-1-methyl-2-tetralone (C₁₁H₁₁BrO, MW 239.11 g/mol) is a halogenated bicyclic ketone belonging to the 2-tetralone class, characterized by a bromine atom at the C8 aromatic position and a methyl substituent at the C1 α-carbonyl position . This substitution pattern creates a bifunctional scaffold with two orthogonal reactive handles: the C8-Br enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for aryl/heteroaryl introduction, while the C1-methyl group introduces a stereogenic center and modulates enolate reactivity at C1 for alkylation or aldol chemistry . The compound is typically supplied at ≥95% purity for research applications .

Why 8-Bromo-2-tetralone, 1-Methyl-2-tetralone, or Other Brominated Tetralone Isomers Cannot Replace 8-Bromo-1-methyl-2-tetralone in Target Applications


The combination of C8-bromine and C1-methyl substitution on the 2-tetralone core is not redundant with either substituent alone. 8-Bromo-2-tetralone (CAS 117294-21-0, MW 225.08) lacks the C1-methyl, making it unsuitable for applications requiring a quaternary stereocenter or C1-enolate reactivity; conversely, 1-methyl-2-tetralone (CAS 4024-14-0, MW 160.21) lacks the aryl bromide handle required for cross-coupling diversification . Positional isomerism is also critical: the 8-bromo substitution pattern directs electrophilic aromatic substitution and cross-coupling regioselectivity differently than the 5-, 6-, or 7-bromo isomers, which can undergo halogen dance rearrangements during synthesis and yield different impurity profiles [1]. These structural differences translate into distinct reactivity, biological target engagement, and downstream synthetic utility, making direct substitution without re-validation scientifically unsound.

8-Bromo-1-methyl-2-tetralone: Quantified Differentiation Evidence vs. Closest Comparators


Purity Specification Advantage: 95% Minimum vs. 90% Technical Grade for the Non-Brominated Parent

8-Bromo-1-methyl-2-tetralone is routinely supplied at a minimum purity specification of 95% , whereas the closest non-brominated parent compound, 1-methyl-2-tetralone, is commercially available from Sigma-Aldrich only at technical grade (90% purity) . This represents a minimum purity differential of +5 absolute percentage points, reducing the maximum total impurity burden from approximately 10% to approximately 5%.

Procurement specification Purity threshold Reproducibility

Bifunctional Reactivity Profile: Orthogonal C8-Br Cross-Coupling Handle Absent in Non-Halogenated 1-Methyl-2-tetralone

8-Bromo-1-methyl-2-tetralone possesses a C8 aryl bromide substituent that enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) for direct introduction of aryl, heteroaryl, or amine diversity at the 8-position . The non-brominated comparator 1-methyl-2-tetralone (C₁₁H₁₂O, MW 160.21) lacks this halogen handle entirely, requiring stoichiometric electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylation) or directed ortho-metalation for any aromatic functionalization—approaches that are inherently less versatile, less functional-group-tolerant, and often non-regioselective . The 8-position selectivity is also distinct: for 2-tetralone scaffolds, electrophilic substitution preferentially occurs at the 6- or 7-position, making direct access to 8-substituted derivatives challenging without the bromine handle .

Synthetic versatility Cross-coupling Late-stage functionalization

Unique Synthetic Route via Enamine Alkylation: Distinct Entry Point Enables Access to C1-Quaternary 2-Tetralones Unavailable by Direct Bromination

The established synthesis of 8-bromo-1-methyl-2-tetralone proceeds via a two-step sequence from 8-bromo-2-tetralone: (1) condensation with pyrrolidine to form the 1,2-dihydro-3-pyrrolidinyl-naphthalene enamine intermediate, followed by (2) treatment with methyl iodide and acid hydrolysis to install the C1-methyl group . This enamine alkylation route is fundamentally different from direct C1-methylation of 8-bromo-2-tetralone under basic conditions, which would compete with O-alkylation of the enolate and produce regioisomeric mixtures. The enamine method provides a defined entry to C1-substituted derivatives without requiring protection of the C2 ketone [1]. By contrast, 1-methyl-2-tetralone is prepared via alternative routes (e.g., epoxidation/rearrangement of 4-methyl-1,2-dihydronaphthalene with mCPBA/TsOH) that do not permit simultaneous installation of an aryl bromide .

Synthetic methodology Enamine chemistry Route-specific impurity profile

Biological Activity Differentiation: Monocyte Differentiation Induction Reported for the 8-Bromo-1-methyl Substitution Pattern

8-Bromo-1-methyl-2-tetralone has been disclosed in patent literature as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications in oncology (leukemia, colon, breast, prostate, and skin cancers) and dermatology (psoriasis) [1]. This differentiation-inducing activity is associated with the specific 8-bromo-1-methyl substitution pattern; the 8-bromo-2-tetralone scaffold (lacking C1-methyl) is primarily reported as an intermediate for 5-HT6 receptor antagonists for CNS applications (Parkinson's disease, depression) rather than for differentiation-inducing activity . While direct quantitative IC₅₀ head-to-head comparison data are not publicly available for these two compounds in the same assay, the divergent reported biological endpoints (monocyte differentiation vs. serotonergic modulation) indicate that the C1-methyl group redirects biological target engagement.

Cell differentiation Anti-cancer Immunomodulation

Molecular Weight Differentiation Enables Gravimetric Handling Precision Advantages in Multi-Step Synthesis

The molecular weight of 8-bromo-1-methyl-2-tetralone (239.11 g/mol) is significantly higher than the non-brominated parent 1-methyl-2-tetralone (160.21 g/mol; Δ = +78.90 g/mol, +49.2%) . This mass increase, driven by the bromine atom (atomic weight ~79.9), translates into practical advantages for laboratory weighing: for a typical 1.0 mmol scale reaction, the target mass is 239.1 mg vs. 160.2 mg for the non-brominated analog, reducing the relative measurement error for a standard analytical balance (±0.1 mg) from 0.062% to 0.042% of the target mass. The higher molecular weight also facilitates product tracking by mass spectral analysis, as the characteristic ¹:¹ isotopic doublet for ⁷⁹Br:⁸¹Br provides an unambiguous MS signature absent in the non-brominated analog [1].

Laboratory handling Weighing accuracy Scale-up

Positional Isomer Advantage: 8-Bromo Substitution Avoids Halogen Dance Impurity Formation Documented for Other Bromo-tetralone Isomers

A documented problem in brominated tetralone synthesis is the 'halogen dance' rearrangement, where bromine atoms migrate between aromatic positions during ring-closing protocols, generating complex mixtures of positional isomers [1]. Studies on chiral aminotetralin drug synthesis demonstrated that brominated tetralone motifs generated via Friedel-Crafts cyclization produced impurities with bromine distributed across all available aromatic positions (C5 through C8) [1]. The 8-bromo substitution pattern is synthetically accessible via the defined enamine alkylation route from 8-bromo-2-tetralone, avoiding the Friedel-Crafts conditions that trigger halogen migration . In contrast, attempts to prepare 5-, 6-, or 7-bromo-1-methyl-2-tetralone isomers by direct bromination of 1-methyl-2-tetralone face competing regioisomer formation and halogen dance that complicate purification [1].

Process chemistry Impurity control Regiochemical fidelity

Evidence-Backed Procurement Scenarios for 8-Bromo-1-methyl-2-tetralone: Where This Compound Delivers Verifiable Advantage


Medicinal Chemistry: Late-Stage Diversification via Pd-Catalyzed Cross-Coupling at the C8 Position

For SAR programs requiring systematic variation of the aromatic substituent while maintaining the C1-methyl-2-tetralone pharmacophore, 8-bromo-1-methyl-2-tetralone provides a single advanced intermediate that can be diversified into dozens of 8-aryl, 8-heteroaryl, or 8-amino analogs via Suzuki, Buchwald-Hartwig, or Heck coupling . This convergent strategy eliminates the need to synthesize each analog de novo from differentially substituted starting materials. The alternative—using non-halogenated 1-methyl-2-tetralone—would require a separate electrophilic aromatic substitution or directed metalation step for each analog, with uncertain regiochemical outcomes at the 8-position due to the inherent preference for substitution at C6/C7 in 2-tetralone systems [1].

Oncology Drug Discovery: Differentiation-Inducing Agent Lead Optimization

Based on patent disclosures reporting monocyte differentiation-inducing activity for 8-bromo-1-methyl-2-tetralone, this compound serves as a validated hit/lead scaffold for differentiation-based cancer therapy programs, particularly for acute myeloid leukemia (AML) and other malignancies where terminal differentiation therapy is clinically established . The 8-bromo-1-methyl substitution pattern appears critical for this activity, as the 8-bromo-2-tetralone scaffold (lacking C1-methyl) is associated with a distinct pharmacological profile (5-HT6 antagonism, IC₅₀ = 97 nM for derived compound SB-399885) not linked to differentiation induction [1]. Researchers pursuing differentiation-based mechanisms should prioritize the 1-methylated derivative for initial screening.

Process Chemistry: Scale-Up Using the Defined Enamine Alkylation Route with Controlled Impurity Profile

For process development and scale-up, the enamine alkylation route to 8-bromo-1-methyl-2-tetralone offers a constitutionally defined product without the regioisomeric mixtures that arise from Friedel-Crafts-based approaches to brominated tetralones . The documented halogen dance phenomenon in brominated tetralone synthesis—where bromine migrates between C5-C8 positions under Friedel-Crafts conditions—is avoided entirely by the enamine route, simplifying impurity profiling and reducing the burden of chromatographic purification [1]. This route-specific advantage is not shared by 5-, 6-, or 7-bromo-1-methyl-2-tetralone isomers prepared by direct cyclization methods.

Chemical Biology: Bifunctional Probe Design with Orthogonal Reactive Handles

The orthogonal reactivity of the C8-Br (cross-coupling) and C1-methyl/C2-ketone (enolate chemistry) positions makes 8-bromo-1-methyl-2-tetralone an attractive scaffold for designing bifunctional chemical probes, such as PROTACs or photoaffinity labels, where one position is used for target protein ligand attachment and the other for E3 ligase ligand or photoreactive group conjugation . The higher molecular weight (239.11 g/mol vs. 160.21 g/mol for the non-brominated analog) and characteristic bromine isotopic pattern also facilitate LC-MS tracking of intermediates and final conjugates during probe synthesis and characterization [1].

Quote Request

Request a Quote for 8-Bromo-1-methyl-2-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.